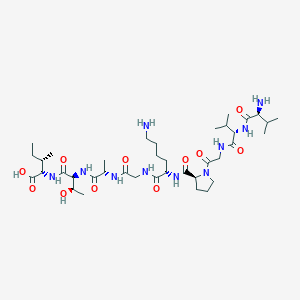
Benzoic acid, 2,4-dichloro-3-(triethylsilyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoic acid, 2,4-dichloro-3-(triethylsilyl)- is a derivative of benzoic acid, characterized by the presence of two chlorine atoms and a triethylsilyl group attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the silylation is achieved using reagents like triethylsilyl chloride in the presence of a base such as pyridine .
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
Benzoic acid, 2,4-dichloro-3-(triethylsilyl)- can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The benzoic acid moiety can be oxidized or reduced to form different derivatives.
Silylation and Desilylation: The triethylsilyl group can be introduced or removed under specific conditions.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Silylation: Triethylsilyl chloride in the presence of a base like pyridine.
Desilylation: Acidic conditions or fluoride sources like tetrabutylammonium fluoride can be used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acids, while oxidation and reduction can lead to different oxidation states of the benzoic acid moiety.
Applications De Recherche Scientifique
Benzoic acid, 2,4-dichloro-3-(triethylsilyl)- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of benzoic acid, 2,4-dichloro-3-(triethylsilyl)- involves its interaction with various molecular targets. The chlorine atoms and the triethylsilyl group can influence the compound’s reactivity and interactions with other molecules. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Dichlorobenzoic Acid: Lacks the triethylsilyl group, making it less hydrophobic and potentially less reactive in certain contexts.
3,4-Dichlorobenzoic Acid: Similar structure but with different chlorine atom positions, leading to different chemical properties and reactivity.
Benzoic Acid: The parent compound, without any chlorine or silyl groups, has different reactivity and applications.
Uniqueness
The combination of these functional groups can enhance the compound’s reactivity and interactions with other molecules, making it valuable for specific research and industrial purposes .
Propriétés
Numéro CAS |
650598-47-3 |
|---|---|
Formule moléculaire |
C13H18Cl2O2Si |
Poids moléculaire |
305.27 g/mol |
Nom IUPAC |
2,4-dichloro-3-triethylsilylbenzoic acid |
InChI |
InChI=1S/C13H18Cl2O2Si/c1-4-18(5-2,6-3)12-10(14)8-7-9(11(12)15)13(16)17/h7-8H,4-6H2,1-3H3,(H,16,17) |
Clé InChI |
UMZHDJNSCSVQPV-UHFFFAOYSA-N |
SMILES canonique |
CC[Si](CC)(CC)C1=C(C=CC(=C1Cl)C(=O)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzaldehyde, 4-[(2S)-2-hydroxy-3,3-dimethyl-4-(4-methylphenyl)butyl]-](/img/structure/B12586084.png)

![2(1H)-Pyrimidinone, 4-azido-6-[4-(methylthio)phenyl]-1-phenyl-](/img/structure/B12586091.png)
![1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid, 1-(cyclopropylmethyl)-](/img/structure/B12586093.png)

![N-(3-Chloroisoquinolin-5-yl)-N'-[2-(3,4-dichlorophenyl)ethyl]urea](/img/structure/B12586108.png)

![2-Azaspiro[4.5]decan-3-one, 2-(1,1-dimethylethyl)-](/img/structure/B12586125.png)
![5-[2-(9-Hexyl-9H-carbazol-3-yl)ethenyl]furan-2-carbaldehyde](/img/structure/B12586126.png)
![(3R,4S)-4-hydroxy-3-methyl-4-[4-(trifluoromethyl)phenyl]butan-2-one](/img/structure/B12586135.png)

![N-{5-[(4-Fluorophenyl)sulfamoyl]naphthalen-1-yl}acetamide](/img/structure/B12586145.png)
![Acetamide,2-[(8-bromo-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(isopropyl)-](/img/structure/B12586153.png)
![6-[2-(2-Bromoprop-2-en-1-yl)phenoxy]-3-methylhex-1-en-4-yn-3-ol](/img/structure/B12586163.png)
